N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide
Description
Properties
CAS No. |
1040653-66-4 |
|---|---|
Molecular Formula |
C18H14N4O3S3 |
Molecular Weight |
430.52 |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14N4O3S3/c23-13(19-9-12-7-4-8-25-12)10-27-17-20-15-14(16(24)21-17)28-18(26)22(15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,23)(H,20,21,24) |
InChI Key |
OMWHIHZOIAGNFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=CO4)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial properties.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step chemical process involving the reaction of various thiazole and pyrimidine derivatives. The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the presence of functional groups and the overall molecular framework.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated a series of thiazole derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 10.7 to 21.4 μmol mL, showcasing potent activity against pathogens like Escherichia coli and Staphylococcus aureus .
| Compound | MIC (μmol/mL) | Target Bacteria |
|---|---|---|
| 4d | 10.7 - 21.4 | E. coli |
| 4p | Not specified | S. aureus |
| 3h | Not specified | Fungal species |
Case Studies
- Antimicrobial Evaluation : A series of compounds derived from thiazole and pyrimidine scaffolds were tested against eight bacterial and eight fungal species. The best-performing compound exhibited an MIC of 10.7 μmol/mL against E. coli and demonstrated broad-spectrum activity .
- Structure-Activity Relationship (SAR) : The study highlighted that modifications in the thiazole ring significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups on the phenyl ring showed enhanced activity compared to their electron-donating counterparts .
The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related derivatives, focusing on core scaffolds, substituents, synthetic routes, and biological activities.
Table 1: Structural and Functional Comparison
Key Structural Differences
Core Heterocycle :
- The target compound’s thiazolo[4,5-d]pyrimidine core differs from thiazolo[3,2-a]pyrimidine () in ring fusion positions, affecting planarity and interactions. For example, the ethyl carboxylate derivative in adopts a flattened boat conformation due to puckering at C5, enhancing steric interactions .
- Thiazolo[4,5-b]pyridines () feature a pyridine ring instead of pyrimidine, altering electronic properties and binding affinity .
Substituents :
- The 2-furylmethyl group in the target compound is unique compared to aryliden () or sulfamoylphenyl () substituents. Furyl groups may enhance solubility or modulate redox activity .
- The 3-phenyl and 2-thioxo groups are shared with compounds in and , which are critical for π-π stacking and hydrogen bonding, respectively .
Synthetic Routes: The target compound’s synthesis likely involves alkylation of thiopyrimidines with chloroacetamides, as seen in for analogous thioether linkages .
Functional Comparisons
- Anti-Inflammatory Potential: Thiazolo[4,5-b]pyridines () reduce edema by 30–40% in rodent models, suggesting the target compound’s thioacetamide group may similarly inhibit inflammatory mediators .
- Antioxidant Activity :
The 2-thioxo moiety in the target compound could mimic the radical-scavenging effects of ’s derivatives, which show 50–70% DPPH radical inhibition . - Enzyme Interactions :
The 7-oxo group may interact with catalytic sites of oxidoreductases, akin to the 3-oxo group in pyrazolone derivatives () that inhibit cyclooxygenase .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiazolopyrimidine precursors and thioacetylation. Key steps include:
- Thiazolopyrimidine Core Formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl catalysis) .
- Thioacetamide Introduction : Alkylation with 2-chloroacetamide derivatives in the presence of NaHCO₃ or K₂CO₃ in DMF at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Critical Parameters : Excess sodium methylate (2.6–2.8 molar equivalents) improves thiol activation but risks side reactions like over-alkylation .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies furylmethyl protons (δ 6.2–6.8 ppm), thioamide NH (δ 10–12 ppm), and thiazolopyrimidine carbons (δ 150–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Resolves fused-ring geometry and confirms sulfur participation in hydrogen bonding .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer :
- COX-1/COX-2 Inhibition : In vitro assays (e.g., ELISA) show IC₅₀ values comparable to indomethacin, suggesting anti-inflammatory potential .
- Antiviral Activity : Plaque reduction assays against RNA viruses (e.g., influenza A) indicate EC₅₀ values in the low micromolar range .
- SAR Insights : The thioacetamide moiety enhances membrane permeability, while the furylmethyl group modulates target selectivity .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., RAW 264.7 vs. THP-1 for COX assays). Validate protocols using reference inhibitors .
- Metabolic Stability Testing : Use hepatic microsomes (human/rat) to assess if rapid metabolism underlies inconsistent in vivo/in vitro results .
- Computational Docking : Compare binding poses in COX-2 (PDB: 5KIR) to identify steric clashes caused by phenyl-thioxo substituents .
Q. What strategies optimize synthetic yield when competing reaction pathways exist?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent polarity, base strength). For example, DMF > DMSO in thioacetylation due to reduced side-product formation .
- In Situ Monitoring : Use HPLC-UV to track intermediates and adjust reaction quenching times .
- Catalyst Screening : Pd/C or Ni catalysts may suppress thiol oxidation byproducts during cyclization .
Q. How can computational modeling predict off-target interactions or toxicity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity from the thioxo group .
- Docking Studies : Screen against the human Ether-à-go-go-Related Gene (hERG) channel to assess cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
